butyl (2,5-dimethylphenyl)carbamate
Overview
Description
Butyl (2,5-dimethylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a butyl group attached to the carbamate moiety, with a 2,5-dimethylphenyl group as the aromatic substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2,5-dimethylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenyl isocyanate with butanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate ester.
Another method involves the use of carbamoyl chlorides, which can be reacted with substituted phenols to form the desired carbamate. This method offers versatility and can be performed under mild conditions, making it suitable for various applications .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow systems and solid catalysts can enhance the efficiency and yield of the reaction. For instance, the reaction of amines with organic carbonates such as dimethyl carbonate in a flow system over solid catalysts has been shown to be an environmentally friendly and efficient method for producing carbamates .
Chemical Reactions Analysis
Types of Reactions
Butyl (2,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
Butyl (2,5-dimethylphenyl)carbamate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and as a model compound for understanding carbamate interactions with biological systems.
Industry: It is used in the production of polymers, coatings, and other materials where carbamate functionality is desired.
Mechanism of Action
The mechanism of action of butyl (2,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. The molecular targets and pathways involved can vary, but common targets include acetylcholinesterase and other serine hydrolases .
Comparison with Similar Compounds
Butyl (2,5-dimethylphenyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2,4-dimethylphenyl)carbamate: Similar in structure but with different substituents on the aromatic ring.
Methyl (2,5-dimethylphenyl)carbamate: A smaller alkyl group attached to the carbamate moiety.
Ethyl (2,5-dimethylphenyl)carbamate: An ethyl group instead of a butyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, stability, and applications compared to other carbamates.
Properties
IUPAC Name |
butyl N-(2,5-dimethylphenyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-8-16-13(15)14-12-9-10(2)6-7-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSQZAUHANQTTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=CC(=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.